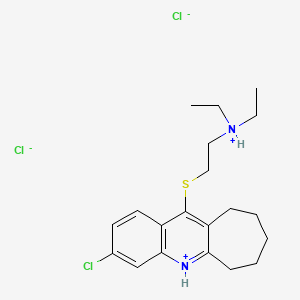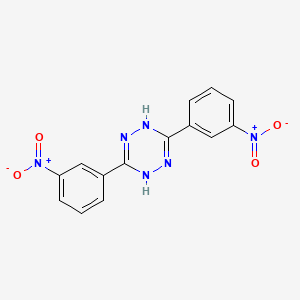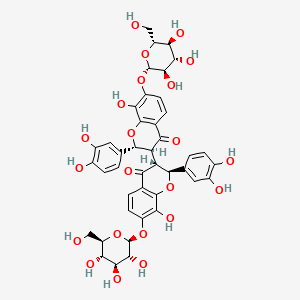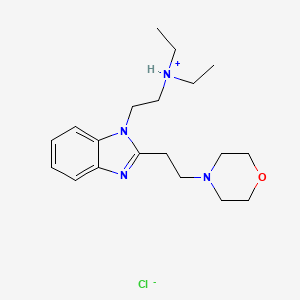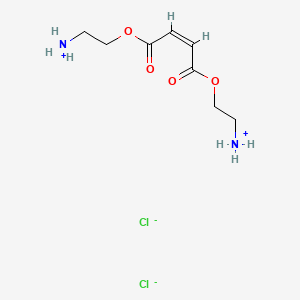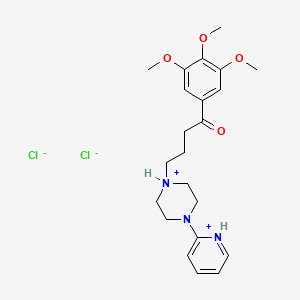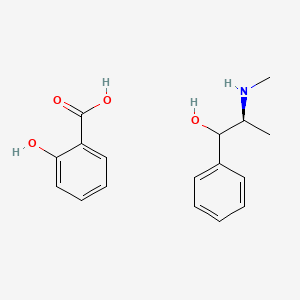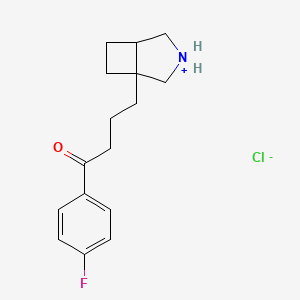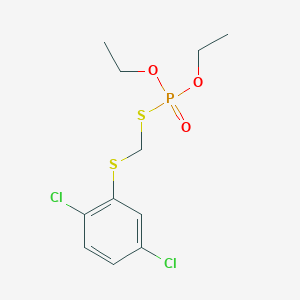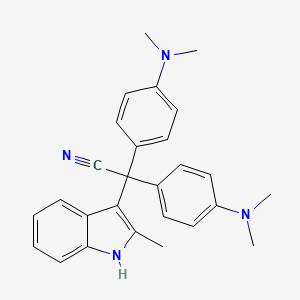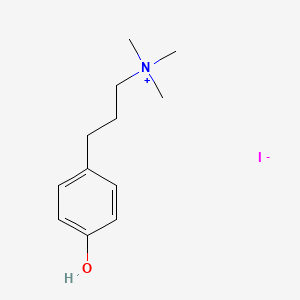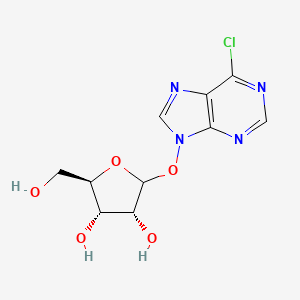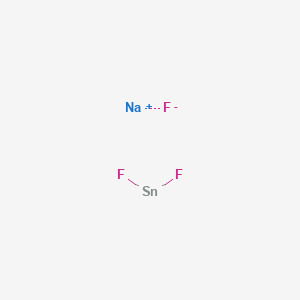
Spiro(3.4)oct-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(3.4)oct-5-ene is a spirocyclic compound with the molecular formula C8H12. It features a unique structure where two rings are connected through a single carbon atom, creating a spiro linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Spiro(3.4)oct-5-ene can be synthesized through various methods, including cycloaddition reactions and cyclization processes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic structure. The reaction conditions typically require a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The specific methods can vary depending on the desired application and the scale of production .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(3.4)oct-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced spirocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated spirocyclic compounds, while reduction can produce fully saturated spirocyclic derivatives .
Applications De Recherche Scientifique
Spiro(3.4)oct-5-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Medicine: Spirocyclic compounds, including this compound, are investigated for their potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and polymers with unique properties.
Mécanisme D'action
The mechanism by which spiro(3.4)oct-5-ene exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to spiro(3.4)oct-5-ene include other spirocyclic compounds such as spiro[3.4]octane and spiro[4.5]decane. These compounds share the spiro linkage but differ in the size and nature of the rings involved .
Uniqueness
Spiro(3Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
14783-50-7 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
spiro[3.4]oct-7-ene |
InChI |
InChI=1S/C8H12/c1-2-5-8(4-1)6-3-7-8/h1,4H,2-3,5-7H2 |
Clé InChI |
GSTBLMRSOPHVLU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


